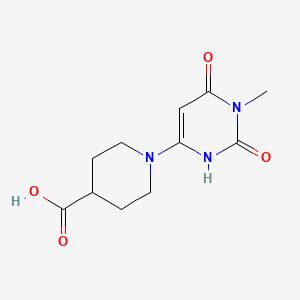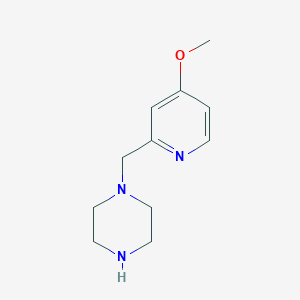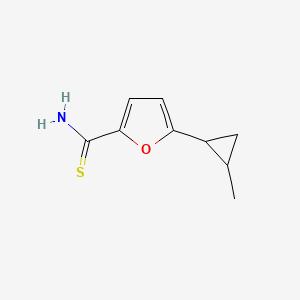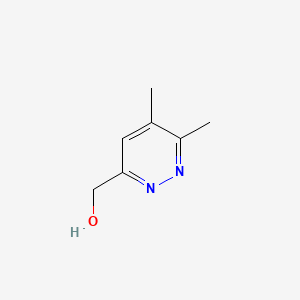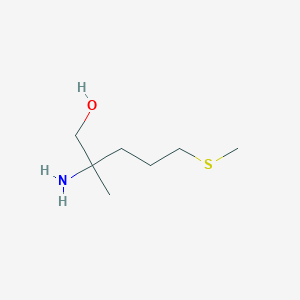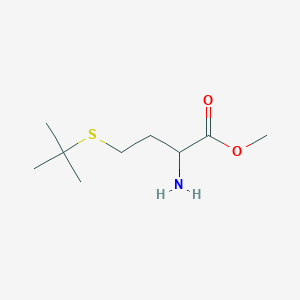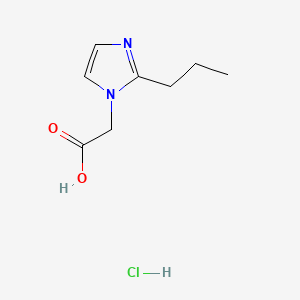
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propyl group attached to the imidazole ring and an acetic acid moiety, forming a hydrochloride salt. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the N-alkylation of imidazole with a suitable alkylating agent, followed by the introduction of the acetic acid moiety. One common method involves the use of tert-butyl chloroacetate as the alkylating agent, which reacts with imidazole to form the corresponding ester. This ester is then subjected to non-aqueous ester cleavage using titanium tetrachloride to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Imidazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparación Con Compuestos Similares
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride can be compared with other imidazole derivatives, such as:
2-(1H-imidazol-1-yl)acetic acid: This compound lacks the propyl group, which may affect its chemical and biological properties.
2-(2-nitro-1H-imidazol-1-yl)acetic acid: The presence of a nitro group introduces different reactivity and potential biological activities.
2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride: The methyl group at the 1-position of the imidazole ring can influence the compound’s interactions with molecular targets.
Propiedades
Fórmula molecular |
C8H13ClN2O2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
2-(2-propylimidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-2-3-7-9-4-5-10(7)6-8(11)12;/h4-5H,2-3,6H2,1H3,(H,11,12);1H |
Clave InChI |
RCMNTLFHEKTCSX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=CN1CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)


![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
